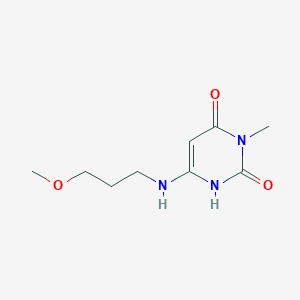

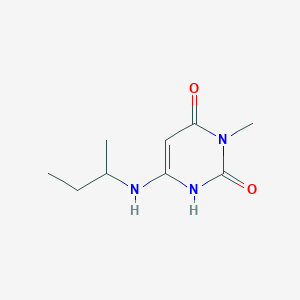

6-(Dibutylamino)pyridazin-3-ol

Übersicht

Beschreibung

Synthesis Analysis

Pyridazine synthesis involves a variety of methods. For instance, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Chemical Reactions Analysis

Pyridazine derivatives, including 6-(Dibutylamino)pyridazin-3-ol, can undergo a variety of chemical reactions. For example, a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones enables an efficient synthesis of a series of 1,6-dihydropyridazines .Wissenschaftliche Forschungsanwendungen

Antihypertensive Anwendungen

“6-(Dibutylamino)pyridazin-3-ol” Derivate wurden auf ihr Potenzial zur Behandlung von Bluthochdruck untersucht. Die pharmakologische Aktivität in diesem Bereich ist signifikant, wobei verschiedene Substituenten am Phenylrest vielversprechende Ergebnisse bei normotensiven Ratten zeigen .

Entzündungshemmende und analgetische Eigenschaften

Diese Verbindungen wurden auch auf ihre entzündungshemmenden und analgetischen Wirkungen untersucht. Die duale Hemmung von Cyclooxygenase (COX) und 5-Lipoxygenase (LOX) Enzymen deutet auf ein Potenzial zur Behandlung von Entzündungen und Schmerzen hin .

Herz-Kreislauf-Effekte

Die Pyridazinon-Klasse, zu der “this compound” gehört, zeigt kardiotonische Aktivitäten. Dies macht sie wertvoll für die Forschung zu Herz-Kreislauf-Erkrankungen und könnte zur Entwicklung neuer Therapeutika beitragen .

Antidiabetische Aktivität

Jüngste Studien haben gezeigt, dass Pyridazinon-Derivate Anwendungen bei der Behandlung von Diabetes haben könnten. Ihre Rolle bei der Regulierung des Blutzuckerspiegels ist ein Bereich wachsenden Interesses in der pharmazeutischen Chemie .

Antiepileptische Wirkungen

Es wurde berichtet, dass die Derivate der Verbindung antikonvulsive Eigenschaften besitzen. Dies eröffnet Möglichkeiten für ihren Einsatz bei der Behandlung von Epilepsie und anderen Krampfanfällen .

Antiasthmatisches und antiallergisches Potenzial

Forschungen haben gezeigt, dass Pyridazinon-Derivate bei der Behandlung von Asthma bronchiale und Allergien wirksam sein können. Dies ist auf ihre Fähigkeit zurückzuführen, Immunantworten zu modulieren und Entzündungen zu reduzieren .

Antimikrobielle Aktivität

“this compound” war Teil von Studien zu seinen antimikrobiellen Eigenschaften, einschließlich antibakterieller und antifungizider Aktivitäten. Dies macht es zu einem Kandidaten für die Entwicklung neuer Antibiotika und Antimykotika .

Agrochemische Anwendungen

Neben pharmazeutischen Anwendungen wurden diese Verbindungen bei der Entwicklung von Herbiziden und Pestiziden eingesetzt. Ihre Wirksamkeit bei der Bekämpfung von Schädlingen und Unkräutern ist vorteilhaft für die landwirtschaftliche Produktivität .

Safety and Hazards

Zukünftige Richtungen

Pyridazine and pyridazinone derivatives, including 6-(Dibutylamino)pyridazin-3-ol, have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities . This suggests that these compounds should be extensively studied for their therapeutic benefits in the future.

Wirkmechanismus

Target of Action

Pyridazinone derivatives, to which this compound belongs, have been found to exhibit a wide range of pharmacological activities . They have been associated with various biological targets and physiological effects .

Mode of Action

It’s known that certain 6-aryl-3(2h)-pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 6-(Dibutylamino)pyridazin-3-ol might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Pyridazinone derivatives have been associated with a variety of pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Pyridazinone derivatives have been associated with a variety of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .

Biochemische Analyse

Biochemical Properties

6-(Dibutylamino)pyridazin-3-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as phosphodiesterases, which are involved in the regulation of intracellular levels of cyclic nucleotides. The interaction between this compound and phosphodiesterases can lead to the modulation of signaling pathways that rely on cyclic AMP and cyclic GMP as secondary messengers . Additionally, this compound may interact with proteins involved in oxidative stress responses, thereby influencing cellular redox states .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving cyclic nucleotides . By modulating the activity of phosphodiesterases, this compound can alter the levels of cyclic AMP and cyclic GMP, which in turn affects gene expression and cellular metabolism . Furthermore, this compound has been shown to impact cell proliferation and apoptosis, making it a compound of interest in cancer research .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound acts as an inhibitor of phosphodiesterases, leading to increased levels of cyclic nucleotides within cells . The inhibition of phosphodiesterases by this compound results in the activation of protein kinase A (PKA) and protein kinase G (PKG), which are key regulators of various cellular processes . Additionally, this compound may influence gene expression by modulating transcription factors that are responsive to cyclic nucleotide levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been observed that this compound is relatively stable under physiological conditions, but it may undergo degradation in the presence of certain oxidative agents . Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular signaling pathways and gene expression profiles .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance cellular signaling and improve physiological functions . At higher doses, this compound may exhibit toxic effects, including oxidative stress and cellular apoptosis . Threshold effects have been observed, indicating that there is a narrow therapeutic window for the safe and effective use of this compound in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to cyclic nucleotide metabolism . This compound interacts with enzymes such as phosphodiesterases, which play a crucial role in the breakdown of cyclic AMP and cyclic GMP . By inhibiting these enzymes, this compound can alter metabolic flux and influence the levels of key metabolites within cells . Additionally, this compound may interact with cofactors involved in redox reactions, further impacting cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is known to be taken up by cells through active transport mechanisms and is distributed to various cellular compartments . The localization of this compound within cells can influence its activity and function, as it may accumulate in regions where its target enzymes and proteins are concentrated .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with phosphodiesterases and other target proteins . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, such as the nucleus or mitochondria . These modifications can influence the compound’s ability to modulate cellular processes and exert its biochemical effects .

Eigenschaften

IUPAC Name |

3-(dibutylamino)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O/c1-3-5-9-15(10-6-4-2)11-7-8-12(16)14-13-11/h7-8H,3-6,9-10H2,1-2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUXDLAKGPNTPFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C1=NNC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-methoxypropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1480234.png)

![1-(2-hydroxypropyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1480237.png)

![1-(2-oxotetrahydrothiophen-3-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1480245.png)

![1-(prop-2-yn-1-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1480246.png)

![6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B1480253.png)